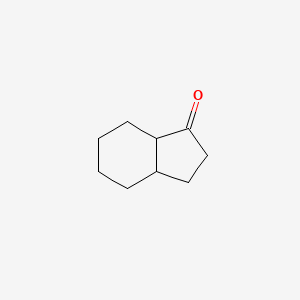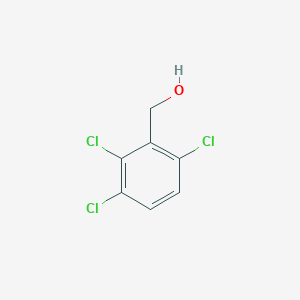![molecular formula C13H9F3N2OS B11724574 N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide](/img/structure/B11724574.png)
N'-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide is a chemical compound with the molecular formula C13H9F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a thiophene ring, and a carbohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-{[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
- N’-{[3-(trifluoromethyl)phenyl]methylidene}-2-thiophenecarbohydrazide
Uniqueness
N’-{[3-(trifluoromethyl)phenyl]methylidene}thiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H9F3N2OS |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
N-[[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19) |
Clé InChI |
CGZLYDWQNPQBEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)







![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)
![5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)
